

## Azvudine Hydrochloride Shows Promise in Preclinical COVID-19 Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                        |           |
|----------------------|------------------------|-----------|
| Compound Name:       | Azvudine hydrochloride |           |
| Cat. No.:            | B2717749               | Get Quote |

#### For Immediate Release

[City, State] – [Date] – **Azvudine hydrochloride** (FNC), a novel nucleoside analog, has demonstrated significant antiviral and anti-inflammatory efficacy in animal models of COVID-19 when compared to a control group. A key study in rhesus macaques infected with SARS-CoV-2 revealed that Azvudine treatment led to a reduction in viral load, mitigated inflammation, and lessened organ damage.[1][2][3] This comparison guide provides an objective overview of the experimental data and methodologies for researchers, scientists, and drug development professionals.

# Efficacy of Azvudine in a Rhesus Macaque Model of COVID-19

A pivotal preclinical study evaluated the in vivo efficacy of Azvudine in a rhesus macaque model of SARS-CoV-2 infection. The findings indicate that oral administration of Azvudine resulted in noteworthy therapeutic benefits compared to the vehicle-controlled group, which serves a similar role to a placebo in this research context.

### **Antiviral Activity**

Azvudine treatment was effective in reducing the viral load in the thymus of infected rhesus macaques. At the end of the experimental period, all four Azvudine-treated monkeys tested negative for SARS-CoV-2 in the thymus. In contrast, two of the four untreated monkeys showed high positive viral loads.[3]



## **Anti-inflammatory and Immunomodulatory Effects**

The administration of Azvudine resulted in a marked reduction in key inflammatory markers. In the middle and later stages of the treatment, the Azvudine-treated group exhibited significantly lower levels of white blood cells, neutrophils, monocytes, platelets, and C-reactive protein (CRP) compared to the untreated group.[3] This suggests that Azvudine helps to control the viral infection and subsequent inflammatory response.[3] Furthermore, Azvudine treatment was observed to improve lymphocyte profiles.[1][2][3]

## **Organ Protection**

Histopathological analysis and chest X-rays revealed that Azvudine treatment alleviated organ damage, particularly in the lungs. The untreated monkeys displayed more petechial spots and lesions in the lungs, including interstitial infiltration of inflammatory cells, thickening of alveolar septae, and damage to cell structures.[3] In contrast, the Azvudine-treated monkeys showed a substantial reduction in these lesions and fewer ground-glass opacities in chest X-rays.[1][2][3]

**Data Summary** 

| Efficacy Parameter              | Azvudine<br>Hydrochloride<br>Group                                                                      | Vehicle Control<br>Group                                                                                 | Source |
|---------------------------------|---------------------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------|--------|
| Viral Load in Thymus<br>(Day 8) | Negative in 4 out of 4 monkeys                                                                          | Highly positive in 2 out of 4 monkeys                                                                    | [3]    |
| Inflammatory Blood<br>Markers   | Significantly lower WBC, neutrophil, monocyte, platelet, and CRP levels in mid- to late-stage treatment | Significantly higher WBC, neutrophil, monocyte, platelet, and CRP levels in mid- to late-stage treatment | [3]    |
| Lung Pathology                  | Substantially reduced lung lesions and ground-glass opacities                                           | More petechial spots,<br>interstitial infiltration,<br>and alveolar septae<br>thickening                 | [3]    |



# Experimental Protocols Animal Model and SARS-CoV-2 Infection

- Animal Model: Rhesus macaques (Macaca mulatta) were utilized for this study.[3]
- Infection Protocol: The animals were infected with SARS-CoV-2 at a dose of 10<sup>6</sup> plaque-forming units (PFU) per monkey.

### **Treatment Regimen**

- Treatment Group: Four rhesus macaques received Azvudine hydrochloride orally at a dose of 0.07 mg/kg, once daily.[1][3]
- Control Group: Four rhesus macaques received a vehicle control orally, once daily.
- Treatment Duration: The treatment was administered for 7 consecutive days, starting 12 hours post-infection. The experiment was terminated on day 8.[3]

#### **Outcome Assessment**

- Viral Load: Viral load in the thymus was examined at the end of the experiment.[3]
- Inflammatory Markers: Blood samples were collected to measure white blood cell count, neutrophil count, monocyte count, platelet count, and C-reactive protein (CRP) levels.[3]
- Organ Damage: Lung tissue was visually and histologically inspected through hematoxylin and eosin (HE) staining. Chest X-rays were also performed to identify ground-glass opacities.[3]

## **Mechanism of Action and Experimental Workflow**

Azvudine is a nucleoside analog that acts as an RNA-dependent RNA polymerase (RdRp) inhibitor.[2][3] After entering host cells, it is phosphorylated to its active triphosphate form. This active form is then incorporated into the viral RNA chain during replication, leading to chain termination and inhibition of viral replication.[2]





Click to download full resolution via product page

Caption: Experimental workflow for the Azvudine study in rhesus macaques.





Click to download full resolution via product page

Caption: Signaling pathway of Azvudine's antiviral activity.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. researchgate.net [researchgate.net]
- 2. The first Chinese oral anti-COVID-19 drug Azvudine launched PMC [pmc.ncbi.nlm.nih.gov]
- 3. Azvudine is a thymus-homing anti-SARS-CoV-2 drug effective in treating COVID-19 patients PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Azvudine Hydrochloride Shows Promise in Preclinical COVID-19 Animal Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2717749#azvudine-hydrochloride-versus-placebo-in-animal-models-of-covid-19]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com